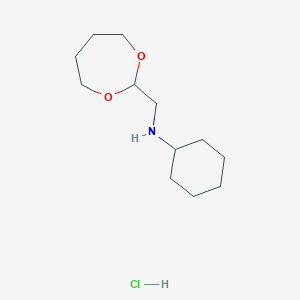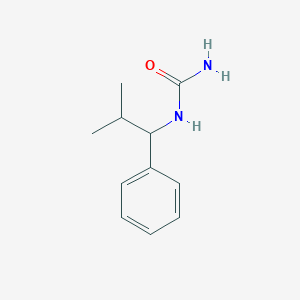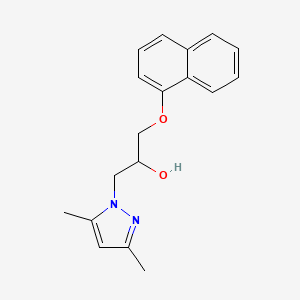methyl]acetamide CAS No. 5926-67-0](/img/structure/B4887395.png)
N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]acetamide, also known as DMQA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMQA is a quinoline derivative that has been synthesized through various methods and has shown promising results in various biochemical and physiological studies. In
Mécanisme D'action
N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]acetamide's mechanism of action is not fully understood, but it has been reported to act on various cellular pathways. This compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade and downregulating anti-apoptotic proteins. It has also been reported to inhibit the growth of bacteria and viruses by disrupting their cell membranes and inhibiting DNA replication. Furthermore, this compound has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In bacterial and viral infections, this compound has been reported to inhibit growth and replication. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects and improve cognitive function. Furthermore, this compound has been reported to have antioxidant and anti-inflammatory effects, which may contribute to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]acetamide has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, this compound's mechanism of action is not fully understood, which may limit its use in certain experiments. Furthermore, this compound's potential toxicity and side effects need to be further studied before its clinical use.
Orientations Futures
N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]acetamide has shown promising results in various scientific studies, and there are several future directions for its research. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential toxicity and side effects in more detail. Furthermore, this compound's therapeutic potential in various diseases needs to be further explored, and its clinical use needs to be evaluated through clinical trials. Overall, this compound has the potential to be a valuable therapeutic agent in various fields, and further research is needed to fully understand its potential.
Méthodes De Synthèse
N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]acetamide can be synthesized through various methods, including the condensation reaction between 8-hydroxyquinoline and 4-(dimethylamino)benzaldehyde in the presence of acetic anhydride and glacial acetic acid. Another method involves the reaction between 8-hydroxyquinoline and 4-(dimethylamino)benzyl chloride in the presence of sodium acetate and acetic acid. Both methods have been reported to yield high purity this compound.
Applications De Recherche Scientifique
N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]acetamide has been extensively studied for its potential therapeutic applications in various fields, including cancer, Alzheimer's disease, and infectious diseases. This compound has been reported to exhibit potent antitumor activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth of various bacteria and viruses, including Mycobacterium tuberculosis and HIV-1. Furthermore, this compound has been reported to have neuroprotective effects and has shown potential in the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
N-[[4-(dimethylamino)phenyl]-(8-hydroxyquinolin-7-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13(24)22-18(15-6-9-16(10-7-15)23(2)3)17-11-8-14-5-4-12-21-19(14)20(17)25/h4-12,18,25H,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURFVLHJCDOQBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=C(C=C1)N(C)C)C2=C(C3=C(C=CC=N3)C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386933 |
Source


|
| Record name | N-[[4-(dimethylamino)phenyl]-(8-hydroxyquinolin-7-yl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5926-67-0 |
Source


|
| Record name | N-[[4-(dimethylamino)phenyl]-(8-hydroxyquinolin-7-yl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chlorobenzyl)-4-[(5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]piperazine](/img/structure/B4887314.png)

![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(1-ethyl-4-piperidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4887323.png)
![N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]-beta-alanine](/img/structure/B4887327.png)


![N-[3-(2-naphthyloxy)propyl]-1-butanamine](/img/structure/B4887351.png)
![2-(2-{[2-(4-ethoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)ethanol](/img/structure/B4887373.png)

![1-isopropyl-2-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B4887393.png)



![5-cyclopropyl-7-(difluoromethyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4887418.png)